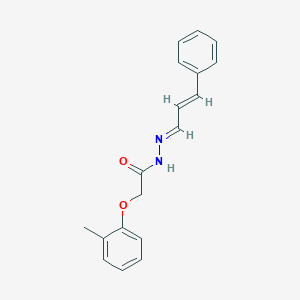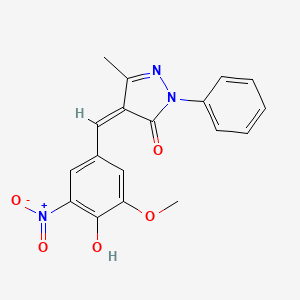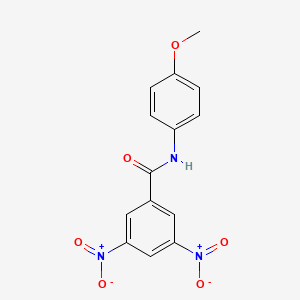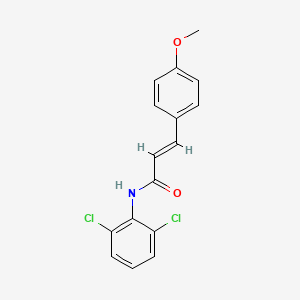
2-(2-Methylphenoxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2-Méthylphénoxy)-N’-(3-phényl-2-propénylidène)acétohydrazide est un composé organique à structure complexe qui comprend à la fois des composants aromatiques et aliphatiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(2-Méthylphénoxy)-N’-(3-phényl-2-propénylidène)acétohydrazide implique généralement la réaction du 2-méthylphénol avec l'acétohydrazide, suivie de la condensation avec le 3-phényl-2-propénal. Les conditions de réaction comprennent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et de catalyseurs tels que l'acide acétique pour faciliter la réaction.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2-Méthylphénoxy)-N’-(3-phényl-2-propénylidène)acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être réalisée en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : La réduction peut être réalisée en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Ce composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du cycle aromatique.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Agents halogénants comme le brome en présence d'un catalyseur.
Principaux produits
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés halogénés.
Applications De Recherche Scientifique
Le 2-(2-Méthylphénoxy)-N’-(3-phényl-2-propénylidène)acétohydrazide a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel de composé bioactif aux propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le traitement de certaines maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans divers procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action du 2-(2-Méthylphénoxy)-N’-(3-phényl-2-propénylidène)acétohydrazide implique son interaction avec des cibles moléculaires spécifiques. Il peut inhiber certaines enzymes ou certains récepteurs, ce qui conduit à ses effets biologiques. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of 2-(2-Methylphenoxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(2-Méthylphénoxy)acétohydrazide
- N’-(3-phényl-2-propénylidène)acétohydrazide
Comparaison
Le 2-(2-Méthylphénoxy)-N’-(3-phényl-2-propénylidène)acétohydrazide est unique en raison de la présence à la fois des groupes 2-méthylphénoxy et 3-phényl-2-propénylidène. Cette combinaison confère des propriétés chimiques et biologiques distinctes, le rendant plus polyvalent que ses homologues similaires.
Propriétés
Formule moléculaire |
C18H18N2O2 |
|---|---|
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
2-(2-methylphenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C18H18N2O2/c1-15-8-5-6-12-17(15)22-14-18(21)20-19-13-7-11-16-9-3-2-4-10-16/h2-13H,14H2,1H3,(H,20,21)/b11-7+,19-13+ |
Clé InChI |
NSDBZZSYNCOFJH-MMWWNLEXSA-N |
SMILES isomérique |
CC1=CC=CC=C1OCC(=O)N/N=C/C=C/C2=CC=CC=C2 |
SMILES canonique |
CC1=CC=CC=C1OCC(=O)NN=CC=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2-methylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692447.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B11692453.png)


![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[2-(benzyloxy)-5-bromophenyl]methylidene}acetohydrazide](/img/structure/B11692461.png)
![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11692470.png)
![(4Z)-4-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692479.png)
![2-methyl-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11692481.png)
![(4E)-3-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11692493.png)

![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11692506.png)
![(2Z,5Z)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692508.png)
![2-[4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]-5-nitrobenzonitrile](/img/structure/B11692509.png)

